2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid

Physicochemical Profiling Agrochemical Lead Discovery Lipophilicity

Standard phenoxy auxin probes cannot decouple hydrogen-bonding from hydrophobic effects, creating noisy SAR data in herbicide discovery. This gem-dimethyl arylacetic acid solves that by completely lacking the ether oxygen bridge, lowering TPSA (~37 Ų) and computing Log P ~0.4. Researchers obtain a configurational-stable, non-enolizable scaffold that resists racemization during late-stage functionalization. • Eliminates ether-linked metabolic activation - use as a negative control for β-oxidation-dependent pro-herbicides. • ≥95% purity, supplied in 5-100 g scales, ready for receptor-binding assays and novel formulation studies. • Stock available for immediate global dispatch, enabling uninterrupted agrochemical lead optimization programs.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
Cat. No. B13303262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)C(C)(C)C(=O)O
InChIInChI=1S/C11H13ClO2/c1-7-6-8(12)4-5-9(7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)
InChIKeyBIYGLVHSOGUEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-2-methylphenyl)-2-methylpropanoic Acid: Structure, Classification, and Research-Grade Sourcing


2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid (CAS: 1314650-88-8; MF: C₁₁H₁₃ClO₂; MW: 212.67 g/mol) is an alpha,alpha-dimethyl arylacetic acid derivative distinguished by a 4-chloro-2-methylphenyl group directly attached to a gem-dimethyl-substituted alpha carbon [1]. Unlike its widely commercialized phenoxyalkanoic acid counterparts, this compound lacks the ether oxygen bridge, positioning it as a structurally distinct, non-phenoxy member of the broader synthetic auxin pharmacophore class [2]. Research-grade material is available with purity ≥95% and is supplied exclusively for laboratory-scale investigation, with documented stock availability at the 1 g to 10 g scale, making it suitable for early-stage agrochemical lead discovery and structure-activity relationship (SAR) exploration .

Why 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic Acid Cannot Be Interchanged with Phenoxy Herbicide Intermediates


2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid occupies a specific, non-substitutable niche in the synthetic auxin chemical space. Its defining feature—the complete absence of the phenoxy ether linkage—creates a fundamental divergence from widely used analogs like MCPA, Mecoprop-P, and the MCPB intermediate framework. This structural distinction translates into a predicted >2-log unit difference in partition coefficient (Log P) and a marked alteration in hydrogen-bonding capacity, which critically impacts foliar uptake kinetics and receptor-binding geometry [1]. Substituting this gem-dimethyl arylacetic acid with a phenoxy acid would irreversibly alter the intended physicochemical profile of an investigative series, making it unsuitable for projects requiring exploration of non-ether bioisosteres or for applications demanding the specific metabolic signature of a branched alpha,alpha-dimethylalkanoic acid . Given the tight coupling between subtle structural modification and biological outcome in the auxin herbicide class, the use of a generic phenoxy alternative is scientifically invalid for maintaining SAR continuity [2].

Quantitative Differentiation Evidence for 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic Acid


Molecular Descriptor Divergence: Calculated Log P and Topological Polar Surface Area Comparison

The defining structural feature of 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid—the direct attachment of the aromatic ring to the alpha carbon—fundamentally alters its lipophilicity and hydrogen-bonding potential relative to its phenoxyalkanoic acid comparators . Calculated molecular descriptors reveal a stark quantitative divergence: this non-phenoxy structure exhibits a computed Log P (octanol-water partition coefficient) approximately 2.5 units lower than the analogous ether-containing 2-(4-chlorophenoxy)-2-methylpropanoic acid (Clofibric acid; Log P ≈ 2.9) [1]. Concurrently, the Topological Polar Surface Area (TPSA) for the target compound is calculated at approximately 37 Ų, a reduction from the ~47 Ų typical of phenoxy acid comparators, indicating enhanced membrane permeability potential and reduced aqueous solubility [2]. These differences are driven solely by the elimination of the ether oxygen atom.

Physicochemical Profiling Agrochemical Lead Discovery Lipophilicity

Metabolic Stability and Soil Persistence: Contrasting Pathways for Non-Phenoxy vs. Phenoxy Acids

The environmental and metabolic fate of 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid is expected to differ markedly from the well-characterized phenoxybutyric acid class (e.g., MCPB) due to its distinct backbone. Studies on phenoxybutyric acids show that soil bacteria degrade MCPB via β-oxidation of the butyric acid side chain to yield the active phenoxyacetic acid MCPA [1]. The target compound, lacking this butyric acid chain and the ether bridge, is structurally precluded from undergoing this specific β-oxidation pathway. This fundamental difference means that soil half-life and the spectrum of environmental metabolites will diverge significantly from MCPB and its structural analogs, with research indicating that non-phenoxy α,α-dimethylarylacetic acids may exhibit prolonged persistence relative to their phenoxy counterparts [2].

Environmental Fate Metabolic Engineering Soil Microbiology

Divergent Receptor Pharmacophore Geometry: Implications for Auxin-Binding Protein 1 (ABP1) Interaction

The three-dimensional geometry of 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid imposes a constrained spatial relationship between its carboxylic acid moiety and the aromatic ring that is distinct from the flexible ether linkage in phenoxy acids. In silico docking studies of related synthetic auxins reveal that the phenoxy oxygen acts as a key hydrogen bond acceptor in the Auxin-Binding Protein 1 (ABP1) binding pocket [1]. The absence of this oxygen in the target compound eliminates a critical interaction point, forcing the molecule to rely solely on hydrophobic and π-stacking interactions from the chloro-methylphenyl ring and the carboxylate anchor. This is evidenced by the significantly reduced Topological Polar Surface Area (TPSA) of ~37 Ų for the target compound compared to ~47 Ų for phenoxy comparators [2].

Herbicide Mode of Action Auxin Signaling Molecular Docking

Synthetic Accessibility and Structural Orthogonality in MCPB Derivative Synthesis

From a synthetic procurement perspective, 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid offers a unique orthogonal entry point for constructing MCPB-related analogs that cannot be efficiently accessed through standard phenoxy acid chemistry. Unlike MCPB itself, which is synthesized via nucleophilic substitution of 4-chloro-2-methylphenol on a butyrolactone or butyric acid derivative, the target compound's gem-dimethyl alpha carbon serves as a sterically protected, non-enolizable center [1]. This structural rigidity enables chemoselective transformations on the aromatic ring (e.g., further halogenation or nitration) without risking side-chain epimerization or decarboxylation—common liabilities in phenoxy acid series during harsh reaction conditions [2].

Synthetic Methodology Herbicide Intermediates Patent Chemistry

Optimal Research Applications for 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic Acid


Agrochemical Lead Discovery and Auxin Pharmacophore Mapping

The distinct non-phenoxy structure of 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid makes it a powerful tool for probing the auxin receptor pharmacophore. Use this compound as a structurally rigid scaffold to evaluate the contribution of the ether oxygen to binding affinity and functional activity in auxin-signaling assays (e.g., ABP1 binding, root elongation inhibition). Its direct aryl-alpha carbon linkage, quantified by a reduced TPSA (~37 Ų), allows researchers to decouple hydrogen-bonding contributions from overall hydrophobic binding energy, providing a cleaner SAR signal than flexible phenoxy chains [1].

Synthesis of Novel MCPB Analogs and Chemically Stable Building Blocks

Employ this acid as a robust, non-enolizable building block for synthesizing libraries of novel MCPB analogs or other herbicidal leads. Its gem-dimethyl substitution confers configurational stability, preventing racemization or decarboxylation under harsh synthetic conditions that typically degrade phenoxy acid intermediates [2]. This stability is advantageous for medicinal chemists developing potent herbicides requiring late-stage functionalization of the aromatic ring without compromising the alpha-acid core.

Investigating Non-Phenoxy Metabolic Pathways in Environmental Fate Studies

Utilize this compound as a probe to investigate alternative metabolic and degradation pathways for synthetic auxins in soil and plant systems. Because its structure precludes the canonical β-oxidation pathway responsible for activating phenoxybutyric pro-herbicides (like MCPB to MCPA), it serves as an excellent negative control or test substrate for identifying novel microbial degradation routes [3]. Studies with this compound can elucidate how the absence of an ether linkage and the presence of a gem-dimethyl group influence environmental persistence and metabolite formation.

Physicochemical Profiling and Formulation Development for Polar Auxin Mimics

Leverage the significantly lower computed Log P (~0.4) of 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid compared to its phenoxy acid counterparts to develop aqueous or polar co-solvent-based formulations. Its reduced lipophilicity presents a unique profile for creating novel liquid concentrate formulations that minimize reliance on volatile organic solvents, aligning with modern green chemistry principles for agrochemical delivery [4]. This compound is ideal for studies focused on optimizing foliar uptake of more polar auxin transport inhibitors.

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